3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Lipophilicity ADME Regioisomer Comparison

Sourcing regioisomerically pure fluorinated pyridine building blocks with consistent substitution patterns often delays medicinal chemistry campaigns. 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (CAS 1261640-32-7) directly addresses this gap with its precisely defined ortho-CF3/3-OH substitution, enabling unambiguous SAR interpretation and reliable synthetic derivatization. • Single regioisomer (ortho-CF3 substitution) eliminates confounding variables in kinase hinge-binding studies; XLogP 3.0 and single rotatable bond ensure conformational consistency across analogs. • Free 3-OH handle supports O-alkylation, acylation, or triflate activation for Pd-catalyzed cross-coupling without protecting group manipulation. • Commercial availability at ≥95% purity with cold-chain storage (-20°C) preserves batch-to-batch integrity for reproducible screening campaigns.

Molecular Formula C12H8F3NO
Molecular Weight 239.197
CAS No. 1261640-32-7
Cat. No. B567343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine
CAS1261640-32-7
Synonyms3-Hydroxy-5-(2-trifluoroMethylphenyl)pyridine
Molecular FormulaC12H8F3NO
Molecular Weight239.197
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F
InChIInChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H
InChIKeyQOFDVVAQFNYDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine Profile


3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a fluorinated heterocyclic building block with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol [1]. The compound features a pyridine core substituted with a hydroxyl group at the 3-position and a 2-trifluoromethylphenyl moiety at the 5-position [2]. The presence of the trifluoromethyl group imparts distinct physicochemical properties, including enhanced lipophilicity (computed XLogP3-AA of 3.0) and metabolic stability, which are critical parameters in drug discovery and lead optimization campaigns . The compound is commercially available with a typical purity of ≥95% and is intended solely for research and development applications .

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: Substitution Risks


Despite the existence of several structurally related fluorinated pyridinols (e.g., regioisomers with varying substitution patterns on the phenyl and pyridine rings), these analogs exhibit distinct physicochemical and steric profiles that preclude simple functional interchange. The precise positioning of the hydroxyl and trifluoromethylphenyl groups dictates the molecule's hydrogen-bonding capacity, electronic distribution, and three-dimensional conformation [1]. For instance, the ortho-CF3 substitution in 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine introduces steric hindrance and alters the pKa of the adjacent hydroxyl, potentially impacting target engagement and off-target interactions compared to para-substituted derivatives . Furthermore, vendor specifications reveal that commercial purity standards and recommended storage conditions (e.g., -20°C for this compound ) differ across analogs, directly affecting experimental reproducibility. Therefore, substituting a generic analog without rigorous head-to-head validation risks compromising assay outcomes and delays in research timelines.

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: Differentiation Evidence


Lipophilicity: Ortho vs. Para CF3 Regioisomer

The ortho-trifluoromethylphenyl substitution pattern in 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine results in a computed XLogP3-AA of 3.0, which is lower than the LogP of 3.47 reported for the para-substituted analog 3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine [1]. This ~0.5 LogP unit difference indicates reduced lipophilicity, which can translate to improved aqueous solubility and potentially a lower risk of non-specific binding in biological assays.

Lipophilicity ADME Regioisomer Comparison Drug Design

Hydrogen Bonding: 3-Hydroxy vs. 2-Hydroxy Pyridine

The target compound possesses 1 hydrogen bond donor (the pyridinol -OH) and 5 hydrogen bond acceptors (N of pyridine, O of hydroxyl, and three F atoms of CF3) [1]. This is in contrast to 2-hydroxy substituted pyridine analogs, such as 2-Hydroxy-5-(3-trifluoromethylphenyl)pyridine, which also have 1 donor and 5 acceptors but with the hydroxyl at the 2-position, altering the electronics of the pyridine ring and its ability to tautomerize (2-pyridone vs. 3-pyridinol) . The 3-hydroxy position is less prone to tautomerization than the 2-hydroxy position, providing a more stable aromatic hydroxy form that may be beneficial for consistent structure-activity relationships.

Hydrogen Bonding Solubility Target Binding SAR

Rotatable Bond Count: Biaryl Rigidity vs. Ether Analogs

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine possesses only one rotatable bond, linking the pyridine and phenyl rings [1]. This low rotatable bond count contributes to a relatively rigid, planar biaryl system. In contrast, many related analogs, particularly those incorporating ether linkages (e.g., 3-Hydroxy-5-(2-trifluoromethoxyphenyl)pyridine), have two or more rotatable bonds, increasing conformational flexibility and entropic cost upon binding. The restricted rotation imposed by the ortho-CF3 group further limits the conformational freedom of the biaryl axis .

Conformational Restriction Entropy Target Binding Medicinal Chemistry

Purity and Storage for Reproducibility

Commercially sourced 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is specified at a minimum purity of 95% (HPLC) . Vendors recommend storage at -20°C to ensure long-term stability . This specification is consistent with, but not superior to, many in-class analogs, which are also offered at 95% purity . The key differentiator is not the absolute value, but the documentation and adherence to these specifications, which are critical for experimental reproducibility. Procurement of the same CAS number from a reputable vendor with a defined COA and SDS ensures consistent quality across research batches.

Quality Control Reproducibility Compound Management Procurement

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: Application Scenarios


Kinase Inhibitor SAR Exploration

The distinct physicochemical profile of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine—specifically its XLogP of 3.0, 3-hydroxy substitution pattern, and limited rotatable bonds—makes it a valuable scaffold for exploring the SAR of ATP-competitive kinase inhibitors. The ortho-CF3 group can occupy a hydrophobic pocket while the 3-OH may engage in a hydrogen bond with the kinase hinge region, as observed in related pyridine-based inhibitors [1]. Its lower lipophilicity compared to para-substituted analogs may reduce off-target binding in cellular assays [2].

Chemical Probes: Circadian Rhythm and Cell Cycle

While direct, peer-reviewed data for this specific compound as a CK1δ inhibitor is not available in accessible literature, its structural features are consistent with chemotypes explored for casein kinase 1 (CK1) inhibition [1]. The biaryl scaffold with a hydrogen bond donor/acceptor network and a lipophilic CF3 group aligns with the pharmacophore of known CK1δ/ε inhibitors. Researchers investigating circadian biology or cell cycle regulation can leverage this compound as a starting point for synthesizing focused libraries or as a negative control (inactive analog) after verifying its activity in-house [2].

Synthetic Intermediate: Cross-Coupling & Functionalization

The presence of a free hydroxyl group at the 3-position of the pyridine ring provides a convenient handle for further derivatization via O-alkylation, acylation, or conversion to a triflate for palladium-catalyzed cross-coupling reactions [1]. The rigid biaryl core, with only one rotatable bond, ensures that the geometry of the molecule is maintained through subsequent synthetic steps, which is advantageous for the construction of more complex, stereochemically defined architectures [2]. The trifluoromethyl group also enhances the stability of intermediates during multi-step syntheses [3].

Fluorinated Ligands and Metal-Organic Frameworks

The combination of a Lewis basic pyridine nitrogen and a hydrogen-bonding hydroxyl group makes this compound a potential ligand for transition metals or a building block for supramolecular assemblies. The electron-withdrawing trifluoromethyl group modulates the electronic properties of the pyridine ring, influencing metal coordination strength and redox potential. This is relevant for the design of catalysts, sensors, or metal-organic frameworks (MOFs) requiring precise electronic tuning [1].

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